LogP Comparison: 6-Bromo-N-methylquinolin-4-amine vs. 7-Chloro-N-methylquinolin-4-amine
6-Bromo-N-methylquinolin-4-amine exhibits a calculated LogP of 3.11, which is substantially higher than that of its close analog 7-Chloro-N-methylquinolin-4-amine (LogP ~2.79) . The bromine atom at the C6 position confers greater lipophilicity compared to a chlorine atom, a factor that can significantly influence cellular permeability and off-target binding in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 |
| Comparator Or Baseline | 7-Chloro-N-methylquinolin-4-amine: LogP ~2.79 |
| Quantified Difference | ΔLogP ≈ +0.32 |
| Conditions | Calculated values (XLogP3) derived from structure, not experimental measurement. |
Why This Matters
A higher LogP value indicates increased lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration, cellular uptake, and overall pharmacokinetic properties of a lead compound.
